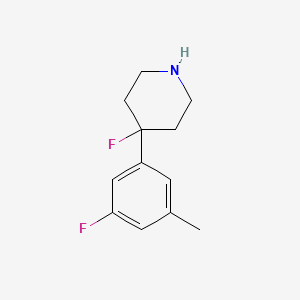

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine (CAS: 1803603-61-3) is a fluorinated piperidine derivative characterized by a disubstituted phenyl ring at the 4-position of the piperidine scaffold. The phenyl ring contains a fluorine atom at the 3-position and a methyl group at the 5-position, while the piperidine nitrogen is substituted with a fluorine atom. This compound is typically synthesized as a hydrochloride salt for enhanced stability and solubility in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine has several scientific research applications:

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, focusing on substituent variations and their implications:

*Molecular weights for hydrochloride salts are approximated based on free base data.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in SY198599 increases metabolic stability compared to the methyl (-CH₃) group in the target compound, as EWGs reduce susceptibility to oxidative metabolism .

- Methoxy vs. Methyl Groups : The dimethoxy analog (SY198598) likely exhibits improved aqueous solubility due to polar OCH₃ groups, whereas the methyl group in the target compound enhances lipophilicity, favoring membrane permeability .

- Positional Effects: Fluorine at the 3-position (target compound) vs.

Pharmacological and Physicochemical Properties

Pharmacological Profiles

- Trifluoromethyl Analog (SY198599) : The -CF₃ group may enhance target engagement in enzymes like kinases or GPCRs due to increased van der Waals interactions .

- Methoxy Analog (SY198598) : Methoxy groups are common in serotonin receptor modulators, implying possible applications in mood disorder therapeutics .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves water solubility, critical for in vivo administration .

- Crystal Packing : Fluorinated piperidines often exhibit tight crystal packing via C–H···F and C–H···O interactions, as seen in related compounds (e.g., 5-(4-fluorobenzylidene)piperidine derivatives), which may affect melting points and formulation stability .

Biological Activity

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine substituents, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14F2N, with a molecular weight of approximately 221.24 g/mol. The structure features a piperidine ring substituted with two fluorine atoms and a methyl group on the phenyl ring, which may enhance lipophilicity and receptor binding affinity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It is hypothesized to act as a selective modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). The presence of fluorine atoms may enhance binding affinity and selectivity towards specific receptors.

Potential Targets

- Dopaminergic Receptors : Studies suggest that compounds with similar structures exhibit affinity for dopamine receptors, potentially influencing mood and motor control.

- Serotonergic Receptors : The compound may also interact with serotonin receptors, which are crucial for regulating mood, anxiety, and cognition.

Antidepressant Effects

Research indicates that piperidine derivatives can exhibit antidepressant-like effects in animal models. For instance, studies have shown that similar compounds can increase levels of neurotransmitters such as serotonin and norepinephrine in the brain, leading to improved mood and reduced anxiety.

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in vitro. In cellular models of neurodegeneration, this compound demonstrated the ability to inhibit apoptosis in neuronal cells exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have indicated that piperidine derivatives possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Research Findings and Case Studies

Several studies highlight the biological activity of similar piperidine derivatives:

- Antidepressant Activity : A study published in Journal of Medicinal Chemistry reported that certain piperidine analogs exhibited significant antidepressant-like effects in rodent models, correlating with increased serotonergic activity .

- Neuroprotection : Research demonstrated that piperidine derivatives could protect against glutamate-induced toxicity in neuronal cultures, indicating a potential mechanism for neuroprotection .

- Antimicrobial Efficacy : A comparative analysis showed that piperidine compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 512 µg/mL .

Data Table: Biological Activities of Piperidine Derivatives

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

4-fluoro-4-(3-fluoro-5-methylphenyl)piperidine |

InChI |

InChI=1S/C12H15F2N/c1-9-6-10(8-11(13)7-9)12(14)2-4-15-5-3-12/h6-8,15H,2-5H2,1H3 |

InChI Key |

NMSDTELWFXWROE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2(CCNCC2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.